5-methyl-N,3-diphenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-methyl-N,3-diphenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant biological and photophysical properties, making them valuable in various scientific fields .
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
Similar compounds have shown to inhibit cdk2, thus affecting cell cycle progression . Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Biochemical Pathways
Cdk2 inhibitors generally affect the cell cycle progression pathway . By inhibiting CDK2, these compounds can disrupt the transition from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . They have also been reported to induce apoptosis within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N,3-diphenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multicomponent reactions. One common method includes the reaction of 5-amino-3-methyl-1-phenylpyrazole with benzaldehyde and trifluoroacetic acid under reflux conditions . The reaction proceeds through a cyclization process, forming the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring high yield and purity through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N,3-diphenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups .
Scientific Research Applications
5-methyl-N,3-diphenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Explored for its cytotoxic activities against various cancer cell lines.
Industry: Utilized in the development of fluorescent materials due to its photophysical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family, known for its biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar enzyme inhibitory properties.
Uniqueness
5-methyl-N,3-diphenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a promising candidate for drug development and other applications where stability and bioavailability are crucial .
Biological Activity
5-methyl-N,3-diphenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, known for its significant biological activities. This compound has garnered attention in medicinal chemistry due to its potential as an anticancer agent and enzyme inhibitor.
- Molecular Formula : C20H15F3N4
- Molecular Weight : 368.4 g/mol
- CAS Number : 890636-65-4
Anticancer Activity
Recent studies indicate that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit notable anticancer properties. For instance, the compound has been evaluated for its cytotoxic effects against various cancer cell lines. In one study, it demonstrated significant growth inhibition in glioblastoma and neuroblastoma cell lines, with lethal concentrations (LC50) significantly lower than those of established chemotherapeutics .
Cell Line | LC50 (nM) | Sensitivity Comparison |
---|---|---|
U87 | 200 ± 60 | 15x lower than control |
BE | 18.9 | Most sensitive |
This suggests a promising potential for development as a therapeutic agent in oncology.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes linked to cancer progression. It has shown potential as a selective inhibitor of cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes and cancer development. In a comparative study, compounds similar to this compound exhibited anti-inflammatory activity ranging from 47% to 76% compared to indomethacin .
The biological activity of this compound can be attributed to its interaction with cellular targets involved in tumor growth and inflammation. Molecular docking studies have elucidated its binding affinity to the active sites of COX-2 and tubulin, crucial for microtubule polymerization in cancer cells .
Case Studies
- In vitro Evaluation : A series of derivatives were synthesized and screened for their biological activity. The most promising candidates were subjected to further testing in various cancer models, demonstrating significant cytotoxicity and reduced resistance compared to traditional therapies.
- Molecular Modeling : Computational studies have provided insights into the binding interactions of the compound with target enzymes, predicting enhanced efficacy based on structural modifications .
Properties
IUPAC Name |
5-methyl-N,3-diphenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4/c1-13-12-16(25-15-10-6-3-7-11-15)27-19(24-13)17(14-8-4-2-5-9-14)18(26-27)20(21,22)23/h2-12,25H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVVVMBSEZSBSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=CC=C3)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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